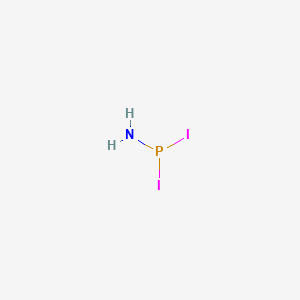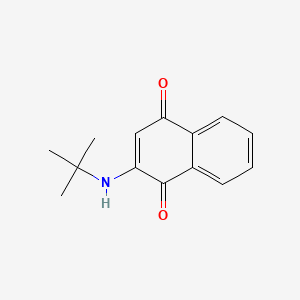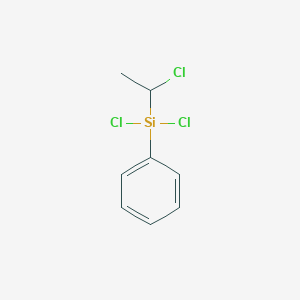
Dichloro-(1-chloroethyl)-phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro-(1-chloroethyl)-phenylsilane: is an organosilicon compound with the molecular formula C8H9Cl3Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Dichloro-(1-chloroethyl)-phenylsilane can be synthesized by the reaction of phenylsilane with chloroethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production: Industrially, this compound can be produced by the direct chlorination of phenylsilane followed by the addition of chloroethyl chloride. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Dichloro-(1-chloroethyl)-phenylsilane undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Formation of phenylsilane derivatives with different functional groups.
Oxidation: Production of silanols or siloxanes.
Reduction: Formation of simpler silanes.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Dichloro-(1-chloroethyl)-phenylsilane is used as a precursor in the synthesis of catalysts for various organic reactions.
Polymer Chemistry: It is employed in the production of silicone polymers and resins.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Biocompatible Materials: Research is ongoing to explore its use in the development of biocompatible materials for medical applications.
Industry:
Coatings and Sealants: Used in the formulation of coatings and sealants due to its ability to form strong bonds with various substrates.
Electronics: Employed in the production of electronic components and materials due to its stability and reactivity.
Mécanisme D'action
Mechanism:
Nucleophilic Substitution: The chlorine atoms in dichloro-(1-chloroethyl)-phenylsilane are susceptible to nucleophilic attack, leading to the formation of new silicon-carbon or silicon-oxygen bonds.
Oxidation and Reduction: The silicon atom can undergo oxidation or reduction, altering the electronic properties of the compound and enabling further chemical transformations.
Molecular Targets and Pathways:
Silicon-Carbon Bonds: The formation and cleavage of silicon-carbon bonds are central to the compound’s reactivity.
Silicon-Oxygen Bonds: Oxidation leads to the formation of silicon-oxygen bonds, which are crucial in the production of silanols and siloxanes.
Comparaison Avec Des Composés Similaires
Chloromethylsilane: Similar in structure but with different reactivity due to the presence of a methyl group instead of a phenyl group.
Dichlorophenylsilane: Lacks the chloroethyl group, leading to different chemical properties and applications.
Trichlorosilane: Contains three chlorine atoms bonded to silicon, making it more reactive in certain substitution reactions.
Uniqueness:
Reactivity: The presence of both phenyl and chloroethyl groups in dichloro-(1-chloroethyl)-phenylsilane provides unique reactivity patterns that are not observed in simpler silanes.
Applications: Its versatility in various chemical reactions and industrial applications sets it apart from other organosilicon compounds.
Propriétés
Formule moléculaire |
C8H9Cl3Si |
|---|---|
Poids moléculaire |
239.6 g/mol |
Nom IUPAC |
dichloro-(1-chloroethyl)-phenylsilane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7(9)12(10,11)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
PVJQINBOEAHICP-UHFFFAOYSA-N |
SMILES canonique |
CC([Si](C1=CC=CC=C1)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


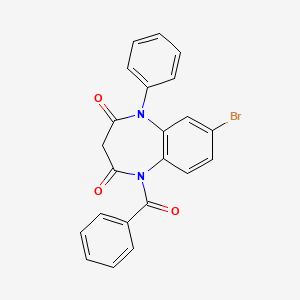
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)
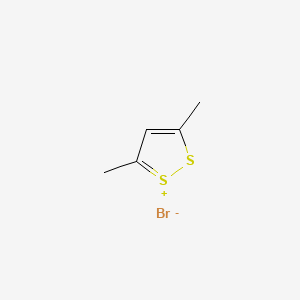


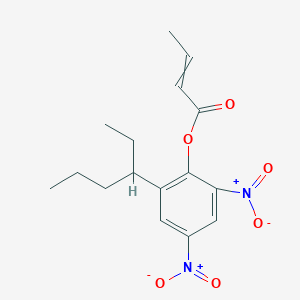
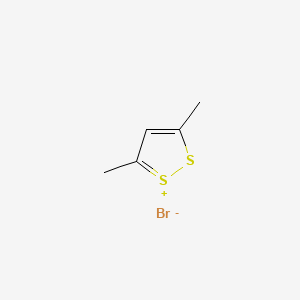

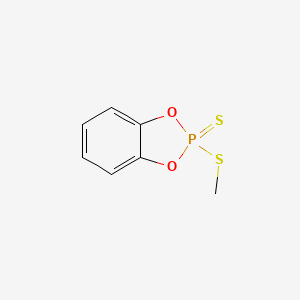
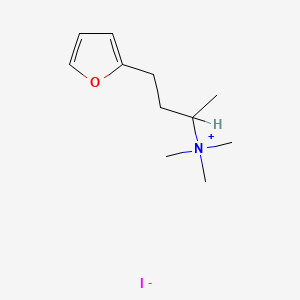
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

